1-(3,4-Difluorophenyl)-2-methylpropan-1-one
Overview
Description
1-(3,4-Difluorophenyl)-2-methylpropan-1-one is an organic compound characterized by the presence of a difluorophenyl group attached to a methylpropanone backbone
Mechanism of Action
Target of Action
The primary target of the compound “1-(3,4-Difluorophenyl)-2-methylpropan-1-one” is Succinate Dehydrogenase Inhibitors (SDHIs) . SDHIs are one of the fastest-growing fungicide categories for plant protection . They are used widely to treat various plant diseases caused by fungi .
Mode of Action
The compound interacts with its target, the SDHIs, by inhibiting their activity . It binds with the ubiquinone-binding region of SDH mainly through hydrogen bonds, carbon hydrogen bonds, π-alkyl, amide-π stacking, F–N and F–H interactions . This interaction leads to changes in the structure of mycelia and cell membrane .
Biochemical Pathways
The compound affects the biochemical pathways related to the function of SDHIs. The inhibition of SDHIs disrupts the normal functioning of phytopathogenic fungi, leading to their death . This results in the control of fungal diseases in plants .
Pharmacokinetics
The compound’s impact on bioavailability is suggested by its strong inhibitory activity on sdh in alternaria brassicae .
Result of Action
The compound’s action results in the inhibition of SDH, leading to the death of phytopathogenic fungi . It also causes changes in the structure of mycelia and cell membrane . Furthermore, it increases both the intracellular reactive oxygen species level and mitochondrial membrane potential .
Action Environment
It’s worth noting that the compound has shown very low toxicity to plant growth and mammalian cells , suggesting that it may be relatively stable and effective in various environments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Difluorophenyl)-2-methylpropan-1-one typically involves the condensation of 3,4-difluorobenzaldehyde with a suitable methylpropanone derivative under controlled conditions. One common method involves the use of a base catalyst to facilitate the aldol condensation reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are often employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Difluorophenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often utilize reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃/H₂SO₄).
Major Products Formed:
Oxidation: Formation of carboxylic acids and other oxidized derivatives.
Reduction: Formation of alcohols and other reduced derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
1-(3,4-Difluorophenyl)-2-methylpropan-1-one has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
- 1-(2,4-Difluorophenyl)-2-methylpropan-1-one
- 1-(3,4-Difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl
Comparison: 1-(3,4-Difluorophenyl)-2-methylpropan-1-one is unique due to the specific positioning of the difluorophenyl group, which influences its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(3,4-difluorophenyl)-2-methylpropan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O/c1-6(2)10(13)7-3-4-8(11)9(12)5-7/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHSMJBRPOTYRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC(=C(C=C1)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
913719-93-4 | |
Record name | 1-(3,4-difluorophenyl)-2-methylpropan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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